molecular formula C19H13ClN2O3S B11392889 N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392889
M. Wt: 384.8 g/mol
InChI Key: CGACRZHKSNKSBV-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with chloroacetic acid under reflux conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced by treating the benzothiazole derivative with thionyl chloride.

    Coupling with Chromene Derivative: The chlorinated benzothiazole is then coupled with a chromene derivative in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide

Properties

Molecular Formula

C19H13ClN2O3S

Molecular Weight

384.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H13ClN2O3S/c1-9-5-10(2)17-12(6-9)14(23)8-15(25-17)18(24)22-19-21-13-4-3-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24)

InChI Key

CGACRZHKSNKSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C

Origin of Product

United States

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